1-(Sec-butylthio)-3-phenylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Sec-butylthio)-3-phenylpropan-2-one is an organic compound characterized by the presence of a sec-butylthio group attached to a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Sec-butylthio)-3-phenylpropan-2-one typically involves the nucleophilic substitution of a suitable precursor with sec-butylthiol. One common method involves the reaction of 3-phenylpropan-2-one with sec-butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Sec-butylthio)-3-phenylpropan-2-one can undergo various chemical reactions, including:
Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylpropanone backbone can be reduced to form alcohols.
Substitution: The sec-butylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Sec-butylthio)-3-phenylpropan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Sec-butylthio)-3-phenylpropan-2-one involves its interaction with specific molecular targets and pathways. The sec-butylthio group can undergo oxidation to form reactive intermediates that may interact with biological macromolecules. The phenylpropanone backbone can also participate in various biochemical reactions, potentially leading to the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butylthio)-3-phenylpropan-2-one
- 1-(Methylthio)-3-phenylpropan-2-one
- 1-(Ethylthio)-3-phenylpropan-2-one
Uniqueness
1-(Sec-butylthio)-3-phenylpropan-2-one is unique due to the presence of the sec-butylthio group, which imparts distinct chemical and biological properties compared to its analogs. The steric and electronic effects of the sec-butyl group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H18OS |
---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-butan-2-ylsulfanyl-3-phenylpropan-2-one |
InChI |
InChI=1S/C13H18OS/c1-3-11(2)15-10-13(14)9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |
InChI Key |
LHMABOIGPBMTEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SCC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.